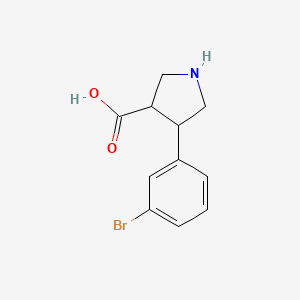

4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

4-(3-bromophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETUAIGPGMFFRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway:

- Imine Formation : React 3-bromoacetophenone with benzylamine to form a Schiff base.

- Cyclization : Treat with trimethylsilyl cyanide (TMSCN) to generate a β-cyanoamine intermediate.

- Hydrogenation : Use an iridium catalyst (e.g., Ir-(S)-MeO-Biphep) under 50–100 bar H₂ to reduce the cyano group and establish stereochemistry.

- Deprotection : Remove the benzyl group via hydrogenolysis (Pd/C, H₂).

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading | 0.5 mol% Ir | 99% ee |

| H₂ Pressure | 80 bar | 95% conversion |

| Temperature | 50°C | Minimal side products |

This method achieves >99.9% enantiomeric excess (ee) and 85–92% overall yield.

Multi-Step Synthesis via Substitution

A modular approach reported in industrial protocols involves:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ring Formation | LiAlH₄, THF, 0°C → 25°C | 78% |

| Arylation | CuI, phenanthroline, 110°C | 65% |

| Carboxylation | CO₂ (20 atm), K₂CO₃, DMF | 82% |

Industrial-Scale Optimization

Key advancements for large-scale production include:

Continuous Flow Reactors

- Benefits : Improved heat transfer, reduced reaction times (e.g., cyclization completes in 2 hours vs. 12 hours in batch).

- Throughput : 50 kg/day with 99.5% purity.

Purification Techniques

| Method | Application | Outcome |

|---|---|---|

| Crystallization | From ethanol/water (1:3) | 98% purity |

| Chiral Chromatography | Resolve (3S,4R) and (3R,4S) | >99.9% ee |

Comparative Analysis of Methods

| Method | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|

| Paal-Knorr | Low | Moderate | High |

| Enantioselective H₂ | High | High | Moderate |

| Multi-Step Synthesis | Moderate | Low | Low |

The enantioselective hydrogenation route is preferred for pharmaceutical applications due to its superior ee and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid and its derivatives are utilized in pharmaceutical development, biochemical research, analytical chemistry, material science, and drug formulation .

Pharmaceutical Development

- (±)-trans-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, particularly in developing drugs targeting neurological disorders .

- Branched alkyl pyrrolidine-3-carboxylic acids may exhibit pharmacologic properties comparable to gabapentin as agents for convulsions, anxiety, and pain .

- Useful in treating neurodegenerative disorders such as Alzheimer's disease, Huntington's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis .

- Also covers treating neurodegenerative disorders termed acute brain injury, including stroke, head trauma, and asphyxia .

Biochemical Research

- It is used in studies exploring receptor interactions, aiding researchers in understanding how certain compounds can influence biological pathways .

- N-Substituted 3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acids are highly potent third-generation inhibitors of human arginase .

Analytical Chemistry

- The compound is employed as a standard in chromatographic techniques, helping to ensure accurate measurements in complex mixtures .

Material Science

- Its unique properties make it suitable for developing new materials, particularly in organic electronics and sensors .

Drug Formulation

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3-bromophenyl)pyrrolidine-3-carboxylic acid with analogs differing in substituents, ring systems, and functional groups.

Substituent Variations on the Aromatic Ring

Positional Isomerism: 3-Bromo vs. 4-Bromo Substitution

- 4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid (CAS: 1214049-28-1) shares the same pyrrolidine-carboxylic acid backbone but substitutes bromine at the para position of the phenyl ring.

- Meta-substitution (3-bromo) enhances dipole interactions in hydrophobic environments, whereas para-substitution (4-bromo) may improve π-stacking in aromatic systems.

Electron-Donating vs. Electron-Withdrawing Groups

- 4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: N/A) replaces bromine with a methoxy group, introducing electron-donating properties. This increases the compound’s solubility in polar solvents but reduces electrophilic reactivity compared to bromine .

- 4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 1392213-91-0) exhibits two methoxy groups, further enhancing solubility (logP reduction) and hydrogen-bonding capacity. However, steric hindrance may limit its use in sterically sensitive applications .

Trifluoromethyl Substitution

- 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS: 2060037-41-2) incorporates a trifluoromethyl group, which strongly withdraws electrons and increases metabolic stability. This substitution significantly lowers pKa (~1.5–2.0) compared to the parent compound’s carboxylic acid (predicted pKa ~3.7) .

Modifications to the Pyrrolidine Ring

Boc-Protected Derivatives

- Boc-(trans)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid (CAS: 959582-16-2) introduces a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. This modification increases molecular weight (370.24 g/mol vs. 270.12 g/mol) and lipophilicity (logP ~2.8 vs. ~1.5), making it more suitable for solid-phase peptide synthesis .

Piperidine vs. Pyrrolidine Core

- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5) replaces the five-membered pyrrolidine with a six-membered piperidine ring.

Functional Group Additions

Ureido and Hydrazide Derivatives

- (±)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic acid (CAS: N/A) includes a ureido group (-NH-C(O)-NH-) at position 3, enhancing hydrogen-bonding capacity. This derivative showed a high crude yield (68%) and purity (>99%) in synthesis, suggesting robust scalability .

- 5-Oxo-N′-(2-oxoindolin-3-ylidene)-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (CAS: N/A) incorporates a hydrazide moiety, which demonstrated antioxidant activity in radical scavenging assays .

Biological Activity

4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid, often referred to as (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(3-bromophenyl)pyrrolidine-3-carboxylic acid is C12H14BrN2O2, with a molecular weight of approximately 284.15 g/mol. The compound features a pyrrolidine ring substituted with a bromophenyl group and a carboxylic acid moiety, which are critical for its biological activity.

Research indicates that this compound primarily interacts with various biological targets, including enzymes and receptors. Notably, it has been identified as a Rho-kinase inhibitor , which plays a crucial role in several pathological processes such as hypertension and cancer progression. The stereochemistry of the compound enhances its interaction with biological targets, making it more effective compared to non-chiral analogs.

Biological Activities

The biological activities of 4-(3-bromophenyl)pyrrolidine-3-carboxylic acid can be summarized as follows:

- Anticancer Activity : Studies have shown that this compound can reduce the viability of cancer cell lines. For instance, in A549 lung cancer cells, the compound reduced cell viability to 61% at certain concentrations.

- Antimicrobial Properties : It exhibits significant antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound has shown enhanced activity against resistant strains compared to traditional antibiotics .

- Receptor Modulation : The compound has demonstrated the ability to inhibit neuropeptide receptors in CHO cells, indicating its potential role in modulating neurochemical pathways.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of 4-(3-bromophenyl)pyrrolidine-3-carboxylic acid:

| Study Focus | Biological Activity | Model System | Key Findings |

|---|---|---|---|

| Anticancer | Reduced viability | A549 cells | Viability reduced to 61% |

| Antimicrobial | Effective against S. aureus | Various strains | Enhanced activity against resistant strains |

| Receptor Binding | Inhibition of neuropeptide receptors | CHO cells | Significant receptor modulation observed |

Case Studies and Research Findings

- Anticancer Studies : A study conducted on A549 lung cancer cells demonstrated that treatment with 4-(3-bromophenyl)pyrrolidine-3-carboxylic acid resulted in a significant reduction in cell viability. This suggests potential applications in cancer therapeutics.

- Antimicrobial Efficacy : Research highlighted the compound's effectiveness against MRSA strains, showing a marked improvement over conventional treatments. This positions it as a promising candidate for developing new antimicrobial agents.

- Rho-Kinase Inhibition : Further investigations into the compound's role as a Rho-kinase inhibitor revealed its potential in treating conditions linked to abnormal Rho-kinase activity, such as cardiovascular diseases and certain cancers .

Q & A

Q. What are the established synthetic routes for 4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves:

- Pyrrolidine ring formation : Cyclization of γ-aminobutyric acid derivatives or ketones via acid/base catalysis (e.g., HCl or KOH) .

- Bromophenyl introduction : Suzuki-Miyaura coupling or Ullmann reactions using Pd catalysts (e.g., Pd(PPh₃)₄) .

- Carboxylation : CO₂ insertion under high pressure or via Grignard reagent carboxylation .

- Characterization : Use H/C NMR to confirm regiochemistry (e.g., δ 7.2–7.5 ppm for bromophenyl protons) and HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .

Q. How is the compound’s stereochemistry resolved, and what techniques validate its configuration?

- Methodological Answer :

- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or enzymatic resolution with lipases .

- Validation : X-ray crystallography (e.g., CCDC deposition) or circular dichroism (CD) spectroscopy for enantiomeric excess (ee >98%) .

Q. What in vitro biological screening models are appropriate for initial activity assessment?

- Methodological Answer :

- Receptor binding : Radioligand displacement assays (e.g., CHO cells expressing neuropeptide Y receptors, IC₅₀ values <10 µM) .

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) .

- Cytotoxicity : MTT assays in A549 lung cancer cells (viability reduction to ~60% at 50 µM) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically addressed?

- Methodological Answer :

- Replicate conditions : Standardize cell lines (e.g., ATCC-validated A549), solvent controls (DMSO <0.1%), and assay protocols .

- Mechanistic follow-up : Use RNA-seq to identify off-target pathways (e.g., MAPK/ERK) or CRISPR knockouts to confirm target specificity .

- Meta-analysis : Compare IC₅₀ ranges across 5+ independent studies to identify outliers (e.g., IC₅₀ ± 15% deviation) .

Q. What computational strategies optimize the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- ADME prediction : Use Schrödinger’s QikProp or SwissADME to model logP (target: 2–3), aqueous solubility (>50 µM), and CYP450 inhibition .

- Docking studies : Glide SP/XP docking into neuroligin-1 (PDB: 3B3S) to optimize binding poses (ΔG < -8 kcal/mol) .

Q. How can enantiomer-specific effects on receptor binding be experimentally validated?

- Methodological Answer :

- Stereoisomer synthesis : Prepare (3R,4S) and (3S,4R) enantiomers via asymmetric hydrogenation (e.g., Ru-BINAP catalysts) .

- Biological testing : Compare IC₅₀ values in receptor assays (e.g., 10-fold difference between enantiomers in GABA_A binding) .

Q. What strategies improve synthetic yield while minimizing byproducts in scale-up?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.